Home > Products > Screening Compounds P25029 > Anileridine Phosphate
Anileridine Phosphate - 4268-37-5

Anileridine Phosphate

Catalog Number: EVT-10906785
CAS Number: 4268-37-5
Molecular Formula: C22H31N2O6P
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anileridine phosphate is a synthetic opioid analgesic that belongs to the piperidine class of compounds. It was developed in the 1950s by Merck & Co. as a potent analgesic for the treatment of moderate to severe pain. Unlike other opioids, Anileridine phosphate features a unique structure that enhances its analgesic properties, making it an important compound in pain management and pharmacological research.

Source and Classification

Anileridine phosphate is classified as a synthetic opioid, specifically a piperidine derivative. Its chemical structure includes a piperidine ring, which is characteristic of many opioid analgesics. The compound is primarily used in clinical settings for pain relief and is recognized for its efficacy in managing acute pain conditions.

Synthesis Analysis

Methods and Technical Details

Anileridine phosphate can be synthesized through various methods, with one common route involving the reaction of ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in the presence of sodium bicarbonate. This reaction typically occurs in an alcoholic medium, allowing for efficient formation of the desired product.

The synthesis can be summarized as follows:

  1. Initial Reaction: Ethyl 4-phenylisonipecotate reacts with p-aminophenethylchloride hydrochloride.
  2. Precipitation: The free base is precipitated from an ether solution by gassing it with hydrochloric acid.
  3. Purification: The resulting dihydrochloride can be purified through crystallization from methanol-ether.

This method is noted for its high yield and purity, essential for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of Anileridine phosphate is C22H31N2O6PC_{22}H_{31}N_{2}O_{6}P, with a molecular weight of approximately 450.5 g/mol. The IUPAC name for this compound is ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate; phosphoric acid.

Structural Features:

  • Piperidine Ring: Central to its structure, providing the characteristic properties of opioids.
  • Amino Group: Enhances analgesic activity compared to similar compounds like meperidine.
Chemical Reactions Analysis

Anileridine phosphate can undergo several chemical reactions, including:

  1. Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert it to its corresponding amines using reducing agents such as lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur at the piperidine ring, often involving halogenating agents like bromine or chlorine.

These reactions are significant for modifying the compound's properties and exploring its pharmacological potential .

Mechanism of Action

Anileridine phosphate exerts its analgesic effects primarily through binding to mu-opioid receptors located in the central nervous system. This interaction triggers several intracellular processes:

  1. Inhibition of Adenylate Cyclase: Reduces cyclic adenosine monophosphate (cAMP) levels, leading to decreased neurotransmitter release.
  2. Modulation of Ion Channels: Increases potassium ion efflux and decreases calcium ion influx, resulting in hyperpolarization of neuronal membranes.
  3. Pain Signal Transmission: Ultimately reduces the transmission of pain signals by inhibiting key neurotransmitters involved in pain perception, such as substance P and glutamate .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 83 °C (181 °F).
  • Solubility: Soluble in alcohols and ethers, which aids in its synthesis and purification.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can participate in various chemical reactions as previously described, which are essential for both modification and analysis.

These properties are crucial for understanding how Anileridine phosphate behaves in biological systems and during pharmaceutical formulation .

Applications

Anileridine phosphate has several significant applications:

  1. Clinical Use: Employed as an analgesic for managing moderate to severe pain, particularly in surgical settings or acute pain scenarios.
  2. Pharmacological Research: Used extensively in studies investigating opioid receptor interactions and the development of new analgesic drugs.
  3. Analytical Chemistry: Serves as a reference compound for studying opioid structures and their biochemical interactions.
Historical Development and Contextual Significance

Emergence of Anileridine in Opioid Analgesic Research (1950s–1970s)

Anileridine phosphate emerged as a significant synthetic opioid analgesic during the mid-20th century pharmaceutical innovation wave. Developed and patented by Merck & Company in the 1950s, this compound represented a strategic effort to enhance the therapeutic profile of existing opioid scaffolds through targeted molecular modifications [1]. The drug received approval for clinical use and was marketed under the trade name Leritine, positioning it as a therapeutic alternative to morphine for managing moderate to severe pain [1] [6]. Its core molecular architecture featured a piperidine ring structure – a characteristic shared with other synthetic opioids of this research era – specifically designed to optimize receptor binding kinetics while maintaining analgesic efficacy [1] [2].

The development of anileridine occurred during a transformative period in analgesic pharmacology, following World War II, when research into fully synthetic opioids intensified significantly. This research impetus stemmed partly from strategic concerns about supply chain vulnerabilities for natural opiates, driving nations like Germany and the United States to invest heavily in synthetic alternatives [2]. Anileridine's synthesis specifically addressed pharmacological limitations observed in earlier synthetic opioids, particularly pethidine (meperidine). Researchers systematically modified the pethidine structure by replacing the N-methyl group with an N-aminophenethyl group, a structural alteration that demonstrably increased analgesic potency in preclinical models [1] [6].

Table 1: Fundamental Chemical and Pharmacological Properties of Anileridine Phosphate

Property CategorySpecific CharacteristicDetails
Chemical StructureSystematic NameEthyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate
Molecular FormulaC₂₂H₂₈N₂O₂
Molar Mass352.478 g·mol⁻¹
PharmacodynamicsPrimary MechanismMu-opioid receptor (MOR) agonist
Binding SpecificityHigh affinity for central nervous system mu receptors
PharmacokineticsProtein Binding>95% plasma protein bound
Metabolic PathwayHepatic metabolism
Onset of Action (IV)Within 15 minutes
Duration of Effect2-3 hours

Pharmaceutical development of anileridine phosphate was characterized by formulation versatility. It was introduced in multiple delivery formats including oral tablets and injectable solutions, accommodating diverse clinical requirements from acute postoperative settings to chronic pain management [1]. This flexibility contributed to its initial clinical adoption during the 1960s, particularly in hospital-based pain management protocols. However, despite promising early adoption, anileridine phosphate remained pharmacologically overshadowed by its structural predecessor pethidine and never achieved the therapeutic prominence of concurrently developed opioids like fentanyl, which emerged from Paul Janssen's parallel piperidine-focused research programs in Europe [2] [7].

Comparative Analysis with Structural Analogs: Pethidine and Morphine Derivatives

Anileridine phosphate occupies a distinctive position within the structural continuum of opioid analgesics, bridging classical morphine derivatives and fully synthetic piperidine-based compounds. Its molecular design directly evolved from pethidine (meperidine), the pioneering synthetic opioid developed in Germany during the 1930s. Chemists at Merck & Company retained pethidine's core ethyl ester linkage and phenylpiperidine foundation while introducing a critical modification: replacement of the N-methyl group with a 4-aminophenethyl substituent [1] [6]. This deliberate structural alteration significantly enhanced the molecule's binding affinity for mu-opioid receptors (MOR) in the central nervous system, translating to greater analgesic potency at equivalent doses compared to its pethidine predecessor [1].

Unlike morphine derivatives featuring the characteristic phenanthrene core, anileridine belongs to the 4-phenylpiperidine subclass of synthetic opioids. This structural distinction confers different physicochemical properties including enhanced lipophilicity, facilitating more rapid central nervous system penetration compared to morphine. However, anileridine's piperidine-based structure lacks the ether bridge and hydroxyl groups characteristic of morphine and its semi-synthetic derivatives like hydromorphone (developed 1924) and hydrocodone (developed 1943) [2] [4]. These structural differences translate to distinct metabolic pathways, as anileridine undergoes primarily hepatic ester hydrolysis rather than glucuronidation characteristic of morphine derivatives [1].

Table 2: Structural and Pharmacological Comparison of Anileridine with Reference Opioids

Opioid CompoundCore StructureKey Functional GroupsRelative Potency (Morphine=1)Receptor Binding Profile
MorphinePhenanthrenePhenolic OH, Alcoholic OH, Tertiary amine1.0Mu > Delta > Kappa
Pethidine4-PhenylpiperidineN-methyl, Ethyl ester0.1Mu primary agonist
Anileridine4-PhenylpiperidineN-(4-aminophenethyl), Ethyl ester0.8-1.2Selective Mu agonist
Fentanyl4-PhenylpiperidineN-(2-phenethyl), Propionanilide80-100High affinity Mu agonist

The 4-aminophenyl extension in anileridine's structure represented a significant innovation in structure-activity relationship understanding during the 1950s. This modification exploited enhanced hydrogen bonding potential and hydrophobic interactions within the mu-opioid receptor binding pocket, particularly within transmembrane domains [6]. Contemporary molecular pharmacology research demonstrated that this structural moiety conferred approximately 5-8 fold greater potency than pethidine in animal models of nociception, positioning anileridine closer to morphine in analgesic efficacy [1]. However, when compared to subsequent piperidine derivatives like fentanyl (developed by Janssen Pharmaceutica in 1959), anileridine's potency was substantially lower. Fentanyl's N-phenethyl substitution combined with carbonyl linkage modifications yielded dramatically enhanced receptor affinity, approximately 80-100 times morphine's potency [2] [7].

From a clinical pharmacology perspective, anileridine exhibited a pharmacokinetic profile distinct from both morphine derivatives and later synthetic opioids. Its intermediate lipophilicity resulted in an onset of action (approximately 15 minutes) faster than morphine but slower than fentanyl. Duration of action remained limited to 2-3 hours, necessitating frequent dosing in therapeutic applications [1]. This pharmacological characteristic contributed to its eventual displacement by fentanyl congeners offering more favorable therapeutic indices and flexible administration routes during the 1970s and 1980s [2] [7].

Regulatory and Industrial Trajectories: From Merck & Company to Global Discontinuation

The regulatory history of anileridine phosphate reflects evolving global perspectives on synthetic opioid control throughout the late 20th century. Following its development and clinical introduction by Merck & Company in the 1950s, anileridine phosphate initially entered pharmaceutical markets with relatively limited regulatory restrictions [1]. However, as understanding of substance dependence mechanisms advanced and non-medical use patterns emerged, regulatory frameworks underwent significant transformation. The United States Controlled Substances Act of 1970 established the foundation for modern drug scheduling, classifying anileridine phosphate as a Schedule II controlled substance under the identifier ACSCN 9020 [1]. This designation acknowledged its accepted medical applications while imposing stringent controls reflecting "high abuse potential with severe psychological or physical dependence liability" [1].

International regulatory alignment progressed through United Nations drug control conventions, resulting in coordinated scheduling across major pharmaceutical markets. Anileridine phosphate received similarly restrictive classifications globally: Schedule I in Canada (authorizing use only under stringent research protocols), Schedule 8 in Australia (controlled drug status), and Class A1 classification in Brazil as a prohibited narcotic drug [1]. These designations imposed substantial manufacturing and distribution compliance burdens, requiring elaborate security measures, prescription monitoring systems, and mandatory reporting to regulatory agencies. By the 1980s, these regulatory constraints, combined with competitive market pressures, precipitated anileridine's commercial discontinuation across major markets [1] [6].

Table 3: Regulatory Milestones in Anileridine Phosphate History

TimelineRegulatory EventJurisdictionCommercial Impact
1950sInitial patent approval and market introductionUnited StatesMerck & Company launches "Leritine"
1970Classification as Schedule II controlled substanceUnited StatesImposition of manufacturing quotas and distribution controls
1971Inclusion in UN Convention on Psychotropic SubstancesInternationalGlobal harmonization of strict controls
1980sProgressive market withdrawalUnited States, CanadaCessation of manufacturing due to regulatory burden
2014Zero aggregate manufacturing quotaUnited StatesFormal regulatory recognition of discontinued status

The industrial trajectory of anileridine phosphate demonstrates the profound impact of changing therapeutic paradigms on pharmaceutical lifecycle management. While initially positioned as a promising pethidine alternative, anileridine faced formidable commercial challenges from third-generation piperidine opioids entering clinical practice during the 1970s. Compounds including fentanyl and its rapidly proliferating analogs offered superior therapeutic indices, more flexible administration routes (transdermal patches, lozenges, nasal sprays), and significantly greater potency [2] [7]. These pharmacological advantages, combined with simplified synthesis pathways and extended patent protections, rendered anileridine commercially non-viable despite its established therapeutic profile [1] [6].

The manufacturing cessation of anileridine phosphate illustrates the complex interplay between pharmacoeconomics and regulatory policy. By 2008, official Canadian pharmaceutical references formally listed anileridine among discontinued prescription drug products, with similar discontinuation documented in United States pharmaceutical compendia [1]. The United States Drug Enforcement Administration's annual production quota reports explicitly reflected this commercial reality, assigning anileridine phosphate a zero aggregate manufacturing quota from at least 2014 onward, effectively acknowledging its departure from active medical practice [1]. This regulatory status persists today, positioning anileridine as a historically significant but therapeutically obsolete pharmaceutical agent within the opioid pharmacopeia.

Properties

CAS Number

4268-37-5

Product Name

Anileridine Phosphate

IUPAC Name

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid

Molecular Formula

C22H31N2O6P

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4)

InChI Key

FLQCEKVTYABVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.